molecular formula C17H18O6 B585026 4,4',6-Trimethoxy-6'-methyl-3'-grisen-2',3-dione CAS No. 56783-97-2

4,4',6-Trimethoxy-6'-methyl-3'-grisen-2',3-dione

Cat. No.: B585026
CAS No.: 56783-97-2
M. Wt: 318.325
InChI Key: RFCKBUUKRORCHH-XLFHBGCDSA-N
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Description

4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione: is a chemical compound with the molecular formula C17H18O6 and a molecular weight of 318.32 g/mol . This compound is characterized by its three methoxy groups and a methyl group attached to a grisen-2’,3-dione core structure. It is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include aromatic compounds with methoxy and methyl substituents.

    Methylation: The methyl group is introduced through methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the grisen-2’,3-dione core structure. This step may require specific reaction conditions, such as elevated temperatures and the presence of a strong acid or base.

Industrial Production Methods

In an industrial setting, the production of 4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.

    Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.

    Substitution: The methoxy and methyl groups can undergo substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols, under conditions that promote nucleophilic substitution.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Diols and other reduced forms.

    Substitution Products: Compounds with different functional groups replacing the methoxy or methyl groups.

Scientific Research Applications

4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their activity and function.

    Pathways Involved: It can modulate biochemical pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione can be compared with other similar compounds, such as:

    4,4’,6-Trimethoxy-6’-ethyl-3’-grisen-2’,3-dione: Similar structure but with an ethyl group instead of a methyl group.

    4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-diol: Similar structure but with diol groups instead of dione groups.

Uniqueness

The unique combination of methoxy and methyl groups, along with the grisen-2’,3-dione core, gives 4,4’,6-Trimethoxy-6’-methyl-3’-grisen-2’,3-dione distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

(2S,5'R)-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-9-5-10(20-2)8-14(18)17(9)16(19)15-12(22-4)6-11(21-3)7-13(15)23-17/h6-9H,5H2,1-4H3/t9-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCKBUUKRORCHH-XLFHBGCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=CC(=O)[C@]12C(=O)C3=C(O2)C=C(C=C3OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858536
Record name (2S,6'R)-4,4',6-Trimethoxy-6'-methyl-2'H,3H-spiro[1-benzofuran-2,1'-cyclohex[3]ene]-2',3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56783-97-2
Record name (2S,6'R)-4,4',6-Trimethoxy-6'-methyl-2'H,3H-spiro[1-benzofuran-2,1'-cyclohex[3]ene]-2',3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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